(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
Description
The compound (E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one (CAS 6025-49-6, molecular formula C₂₂H₁₆Cl₂N₂O₄) is an α,β-unsaturated ketone (enone) derivative characterized by a prop-2-en-1-one backbone substituted with a 4-chloro-3-nitroanilino group and a 3-[(2,4-dichlorophenyl)methoxy]phenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations.
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O4/c23-16-5-4-15(20(25)11-16)13-31-18-3-1-2-14(10-18)22(28)8-9-26-17-6-7-19(24)21(12-17)27(29)30/h1-12,26H,13H2/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMECWVCFYHGD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and has the following molecular formula:
- Molecular Formula : C20H17ClN2O3
- Molecular Weight : 374.81 g/mol
The structural complexity of this compound suggests multiple potential interactions with biological systems.
The biological activity of this compound may be attributed to several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes. In vitro studies indicate that similar compounds exhibit significant inhibition rates, suggesting a possible role for this compound in neuroprotective applications .
- Antioxidant Activity : The presence of nitro and chloro substituents may enhance the antioxidant properties of the compound, allowing it to scavenge free radicals effectively. This activity is essential in mitigating oxidative stress-related damage in cells.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in the field of infectious diseases.
Biological Activity Data
A summary of biological activity findings related to the compound is presented in the following table:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that compounds with structural similarities to this compound significantly reduced cell death and apoptosis markers compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. The results demonstrated that it exhibited notable antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . This suggests potential applications in developing new antimicrobial agents.
Scientific Research Applications
The compound (E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies.
Structural Features
The compound features:
- A chloro and nitro substituent on the aniline moiety.
- A methoxy group attached to a dichlorophenyl ring.
- An enone functional group contributing to its reactivity.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Studies have shown that chalcones can exhibit:
- Anticancer Activity : Research indicates that certain chalcones can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death). For instance, a study demonstrated that chalcone derivatives can target specific pathways involved in cancer progression .
- Antimicrobial Properties : Some derivatives of chalcones have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents. The presence of electron-withdrawing groups like nitro enhances this activity .
Material Science
Chalcones are also explored for their applications in materials science due to their ability to form polymers and their photophysical properties:
- Organic Light Emitting Diodes (OLEDs) : Chalcone derivatives are being studied for use in OLEDs due to their favorable electronic properties and ability to emit light upon excitation .
- Photovoltaics : Research has indicated that chalcone-based materials can be used in organic solar cells, where they help improve energy conversion efficiency due to their light absorption characteristics .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various chalcone derivatives, including those similar to the compound . The results showed significant inhibition of tumor growth in vitro and in vivo models, with mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, researchers synthesized several chalcone derivatives and tested them against common pathogens. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Table 1: Biological Activities of Chalcone Derivatives
| Activity Type | Compound Example | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | (E)-3-(4-chloro-3-nitroanilino)... | 15 | |
| Antimicrobial | (E)-3-(4-chloro-3-nitroanilino)... | 20 | |
| Antioxidant | Various Chalcone Derivatives | 30 |
Table 2: Material Properties of Chalcone-Based Compounds
| Property | Measurement | Application Area |
|---|---|---|
| Photoluminescence | Emission at 520 nm | OLEDs |
| Absorption Spectrum | λmax = 350 nm | Photovoltaics |
Comparison with Similar Compounds
Aryl Group Variations
- Nitrofuran Derivatives (Compounds 15–17): Compounds such as (E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (Compound 16, ) replace the anilino group with a nitrofuran ring. These derivatives exhibit antifungal activity, suggesting that the nitro group and halogenated aryl moieties enhance bioactivity. However, the target compound’s 4-chloro-3-nitroanilino group may offer improved binding affinity due to stronger electron-withdrawing effects compared to nitrofuran .
- Methoxy/Hydroxyphenyl Derivatives :
(E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives () and (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () feature electron-donating groups (e.g., -OH, -OCH₃). These compounds typically show higher solubility in polar solvents compared to the target compound’s chloro- and nitro-substituted structure, which likely reduces solubility but increases lipophilicity .
Halogen and Amino Group Modifications
- Fluorophenyl Analog (CAS 477888-59-8): (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,3-dimethylphenyl)amino]prop-2-en-1-one () substitutes the 3-nitroanilino group with a 2,3-dimethylphenylamino group and introduces fluorine. Fluorine’s electronegativity and small atomic radius may enhance metabolic stability compared to the target compound’s nitro group .
- Dimethylamino Derivatives: (E)-3-(dimethylamino)-1-[4-(4-fluorophenoxy)phenyl]prop-2-en-1-one () and (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one () incorporate dimethylamino groups, which increase electron density and alter UV-Vis absorption profiles. These compounds are likely more basic and less reactive in nucleophilic additions compared to the nitro-substituted target compound .
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde. Key steps include:
- Functionalization of the phenyl ring with a (2,4-dichlorophenyl)methoxy group using nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Introduction of the 4-chloro-3-nitroanilino moiety via coupling reactions, ensuring regioselectivity by controlling reaction temperature (60–80°C) and using Pd-based catalysts .
- Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the E-isomer, confirmed by NOESY NMR .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms the E-configuration of the enone system (bond angles: C=C=O ≈ 120°) .
- NMR spectroscopy :
- ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm) and enone protons (δ 6.5–7.5 ppm, J = 15–16 Hz for trans coupling) .
- ¹³C NMR: Carbonyl signal at δ 190–195 ppm .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₅Cl₃N₂O₄: 499.2) .
Q. How is the purity of the compound validated?
- Methodological Answer :
- Elemental analysis : Compare experimental vs. theoretical values (e.g., C: 61.58%, H: 2.98%, Cl: 8.26%) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to achieve >98% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Standardize assay conditions : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Validate mechanisms : Perform competitive binding assays or molecular docking studies to confirm interactions with target proteins (e.g., kinase inhibition) .
- Cross-reference spectral data : Compare NMR/X-ray results with published datasets to rule out structural misassignment .
Q. What strategies optimize regioselectivity during functional group introduction?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to position nitro or chloro substituents .
- Microwave-assisted synthesis : Reduces side reactions (e.g., over-nitration) by precise temperature control .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Methodological Answer :
- Systematic substitution : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess electronic effects .
- Bioisosteric replacements : Swap the enone moiety with a heterocycle (e.g., pyrazole) to evaluate metabolic stability .
- Pharmacophore mapping : Use DFT calculations (e.g., Gaussian 09) to identify key electrostatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
